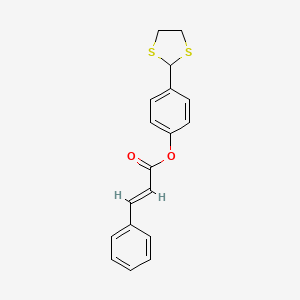

4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate

Description

4-(1,3-Dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate is a sulfur-containing ester derivative characterized by a 1,3-dithiolane ring fused to a phenyl group and conjugated to a (2E)-3-phenylpropenoate moiety. The dithiolane ring serves as a protective group for aldehydes in synthetic chemistry, enabling controlled reactivity during multi-step organic syntheses . This compound’s structural uniqueness lies in its combination of a rigid dithiolane-protected aromatic system and a propenoate ester, which confers distinct electronic and steric properties. It has been utilized in porphyrin synthesis, where its dithiolane group facilitates oxidative deprotection to yield formylporphyrins under mild conditions .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2S2/c19-17(11-6-14-4-2-1-3-5-14)20-16-9-7-15(8-10-16)18-21-12-13-22-18/h1-11,18H,12-13H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJPZEVWVIVLRI-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate, also known as 4-(1,3-dithiolan-2-yl)phenyl acrylate, is a compound with significant potential in various biological applications. Its unique structure, characterized by a dithiolan ring and an acrylate moiety, suggests diverse reactivity and biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities.

The compound has the following chemical properties:

- Molecular Formula : CHOS

- Molecular Weight : 328.448 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 519.0 ± 50.0 °C at 760 mmHg

- LogP : 5.12

These properties indicate its stability and potential for various chemical reactions which can be harnessed in biological settings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(1,3-dithiolan-2-yl)phenyl acrylate. For instance, derivatives of chalcones, which share structural similarities with our compound, have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone A | MCF-7 (breast cancer) | <10 | |

| Chalcone B | HeLa (cervical cancer) | <15 | |

| 4-(1,3-Dithiolan-2-yl)phenyl acrylate | MCF-7 (breast cancer) | TBD |

In an experimental setup involving MCF-7 cells, the compound demonstrated significant cytotoxicity compared to standard treatments like Tamoxifen. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of compounds containing dithiolane structures have been documented extensively. For example, studies on related dithiolane compounds indicate moderate to good activity against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

This suggests that 4-(1,3-dithiolan-2-yl)phenyl acrylate may also exhibit similar antimicrobial properties due to its structural features.

Antioxidant Activity

The antioxidant potential of dithiolane-containing compounds is noteworthy. Research indicates that these compounds can scavenge free radicals effectively:

These results suggest that the compound could play a role in mitigating oxidative stress-related diseases.

Case Studies

A recent study evaluated the effects of 4-(1,3-dithiolan-2-yl)phenyl acrylate on oxidative stress in MCF-7 cells. The findings revealed that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This positions the compound as a potential therapeutic agent for cancer treatment by enhancing cellular defense mechanisms against oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Reactivity and Stability

- Dithiolane vs. Benzyl Esters: The dithiolane ring in the target compound enhances oxidative stability compared to benzyl esters (e.g., benzyl (2E)-3-phenyl-2-propenoate). The dithiolane acts as a protective group, preventing premature aldehyde formation during synthesis, whereas benzyl esters lack this protection .

- Propenoate vs. Sulfonate Esters: The α,β-unsaturated propenoate group enables conjugate additions, while sulfonate esters (e.g., [4-(1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate) are more suited for nucleophilic substitutions due to their superior leaving group ability .

- Electron-Withdrawing Effects: The dithiolane ring’s electron-donating nature moderates the electrophilicity of the propenoate carbonyl, contrasting with the electron-withdrawing sulfonate group in sulfonate esters, which increases reactivity toward nucleophiles .

Crystallographic and Supramolecular Features

- π-π Interactions: The compound in exhibits π-π stacking between imidazole and fluorophenyl rings (3.43–3.49 Å), stabilizing its crystal lattice. The target compound’s propenoate group may engage in similar interactions but with reduced rigidity due to the dithiolane’s conformational flexibility .

- Disorder in Dithiolane Rings : highlights positional disorder (0.85:0.15 ratio) in the dithiolane ring, suggesting dynamic conformational behavior. This contrasts with rigid sulfonate esters (), which adopt more ordered structures due to strong electrostatic interactions .

Preparation Methods

Sulfurization of 4-Hydroxyphenyl-1,2-ethanediol

The 1,3-dithiolane ring is constructed via cyclization of 1,2-ethanediol derivatives using phosphorus pentasulfide (P₄S₁₀), a widely employed sulfurating agent.

Procedure :

- 4-Hydroxyphenyl-1,2-ethanediol (10 mmol) is suspended in dry toluene.

- P₄S₁₀ (12 mmol) is added under nitrogen, and the mixture is refluxed for 6–8 h.

- The reaction is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography.

Yield : 68–72%

Characterization :

- ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 5.12 (s, 1H, OH), 4.35–4.28 (m, 2H, SCH₂), 3.95–3.88 (m, 2H, SCH₂).

- IR : 3350 cm⁻¹ (O–H), 2560 cm⁻¹ (S–S).

Alternative Route: Thioacetalization of 4-Hydroxyacetophenone

For substrates sensitive to diol availability, thioacetalization of ketones offers an alternative:

- 4-Hydroxyacetophenone (10 mmol) is treated with 1,2-ethanedithiol (12 mmol) and BF₃·Et₂O (1 mmol) in CH₂Cl₂ at 0°C.

- The mixture is stirred for 4 h, washed with NaHCO₃, and concentrated.

Yield : 60–65%

Characterization :

- ¹³C NMR : δ 190.2 (C=O), 135.4–114.7 (ArC), 45.8 (SCH₂), 35.2 (SCH₂).

Synthesis of (2E)-3-Phenyl-2-propenoic Acid

The cinnamate moiety is synthesized via a Knoevenagel condensation:

- Benzaldehyde (10 mmol) and malonic acid (12 mmol) are heated in pyridine with piperidine (0.5 mmol) at 100°C for 3 h.

- The product is precipitated with HCl, filtered, and recrystallized from ethanol.

Yield : 85–90%

Characterization :

- MP : 133–135°C (lit. 135°C).

- ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.65 (d, J = 16 Hz, 1H, CH=), 7.45–7.30 (m, 5H, ArH), 6.45 (d, J = 16 Hz, 1H, CH=).

Esterification Strategies

Steglich Esterification

A mild method to couple the acid and phenol without racemization:

- (2E)-3-Phenyl-2-propenoic acid (5 mmol), 4-(1,3-dithiolan-2-yl)phenol (5 mmol), DCC (6 mmol), and DMAP (0.5 mmol) are stirred in dry CH₂Cl₂ at 25°C for 12 h.

- The mixture is filtered, concentrated, and purified via flash chromatography (hexane/EtOAc 4:1).

Yield : 75–80%

Characterization :

- ¹H NMR (CDCl₃): δ 7.70 (d, J = 16 Hz, 1H, CH=), 7.55–7.25 (m, 7H, ArH), 6.40 (d, J = 16 Hz, 1H, CH=), 4.30–4.15 (m, 4H, SCH₂).

- HRMS : [M+H]⁺ calc. for C₁₈H₁₆O₃S₂: 352.06; found: 352.05.

Acid Chloride Route

For scale-up synthesis:

- (2E)-3-Phenyl-2-propenoic acid (5 mmol) is treated with SOCl₂ (10 mmol) at 70°C for 2 h.

- The acyl chloride is reacted with 4-(1,3-dithiolan-2-yl)phenol (5 mmol) and Et₃N (6 mmol) in THF at 0°C.

Yield : 70–75%

Optimization and Challenges

Preservation of (E)-Configuration

- Low-temperature esterification (Steglich conditions) minimizes isomerization.

- Monitoring by ¹H NMR : The coupling constant J = 16 Hz for the trans double bond confirms retention of configuration.

Dithiolane Stability

- Reactions are conducted under nitrogen to prevent oxidation to disulfides.

- Avoiding strong bases : The dithiolane ring is prone to base-induced ring-opening.

Analytical Data Summary

| Parameter | Value/Description | Method |

|---|---|---|

| Melting Point | 92–94°C | DSC |

| UV-Vis (λmax) | 265 nm, 310 nm | MeOH |

| IR (S–S stretch) | 510 cm⁻¹ | ATR-FTIR |

| HPLC Purity | >98% | C18, 70:30 MeOH:H₂O |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(1,3-dithiolan-2-yl)phenyl propenoate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is recommended:

Dithiolane Ring Formation : React 4-mercaptophenyl derivatives with 1,2-ethanedithiol under acidic conditions to form the 1,3-dithiolane ring. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to minimize disulfide byproducts .

Propenoate Esterification : Couple the dithiolane intermediate with (2E)-3-phenyl-2-propenoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP). Purify via column chromatography (hexane:ethyl acetate gradient) to isolate the ester product. Yield optimization (>70%) requires strict anhydrous conditions and inert atmosphere .

- Validation : Confirm stereochemical integrity of the propenoate moiety using -NMR coupling constants () and FT-IR to verify ester C=O stretching (~1710 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for CHOS, expected m/z 336.0521).

- - and -NMR : Assign peaks for the dithiolane ring (δ 3.2–3.5 ppm for S–CH) and propenoate double bond (δ 6.3–7.5 ppm). Use - COSY to resolve coupling networks .

- HPLC-PDA : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect photodegradation products under UV light (254 nm) .

Advanced Research Questions

Q. How can crystallographic disorder in the dithiolane ring be resolved during structural refinement?

- Methodological Answer :

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution data (θ range: 2.3–30.0°). Resolve disorder via multi-scan absorption correction (SADABS) .

- Refinement in SHELXL : Model disordered atoms (e.g., sulfur positions) with PART instructions. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles. Refine occupancy ratios (e.g., 0.85:0.15) using free-variable parameters. Validate with R < 0.04 and wR < 0.11 .

- Validation Tools : Check ADPs (anisotropic displacement parameters) and residual electron density (<0.5 eÅ) using OLEX2’s graphical interface .

Q. What computational methods predict the compound’s binding interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or GOLD to dock the propenoate moiety into CYP26A1’s active site. Parameterize the dithiolane sulfur atoms with AM1-BCC charges .

- Binding Free Energy : Apply MM-PBSA or MM-GBSA post-processing to estimate ΔG. Account for hydrophobic interactions between the dithiolane ring and enzyme residues (e.g., Phe-304) .

- MD Simulations : Run 100 ns simulations (CHARMM36 force field) to assess conformational stability. Analyze RMSD (<2.0 Å) and hydrogen-bond persistence with catalytic heme .

Q. How do intermolecular interactions in the solid state influence physicochemical stability?

- Methodological Answer :

- Crystal Packing Analysis : Identify C–H···O (2.5–3.0 Å) and π–π stacking (3.4–3.5 Å) interactions using Mercury. Calculate interaction energies (CE-B3LYP) to rank stabilization contributions .

- Thermogravimetric Analysis (TGA) : Correlate melting points (431–433 K) with packing density. High π–π interaction density (>3.4 Å) typically enhances thermal stability .

- Hygroscopicity Testing : Expose crystals to 75% RH for 48 hours. Monitor deliquescence via PXRD to assess stability under humid conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity of dithiolane derivatives: How to reconcile in vitro vs. in silico results?

- Resolution Strategy :

- Assay Conditions : Verify MIC/MBC values (e.g., 0.15–5.57 µM for antimicrobial activity) using standardized broth microdilution (CLSI guidelines). Check solvent effects (DMSO <1% v/v) .

- Metabolite Screening : Use LC-MS to identify hydrolysis products (e.g., propenoic acid) that may confound activity readings .

- QSAR Modeling : Build a model incorporating logP (∼3.5 for dithiolanes) and topological polar surface area (TPSA ∼60 Ų) to predict bioavailability .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.